molecular formula C25H42N9O18P2+ B14495809 [(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B14495809
M. Wt: 818.6 g/mol
InChI Key: FJDUGHNRLCNUPP-WFKCAIJGSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule with significant importance in various scientific fields

Preparation Methods

The synthesis of this compound involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of protecting groups, selective deprotection, and coupling reactions. Industrial production methods may include the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in various biochemical pathways and processes. In medicine, it has potential therapeutic applications due to its unique structural properties. In industry, it is used in the production of pharmaceuticals and other high-value chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural configuration and the biological context

Comparison with Similar Compounds

Compared to other similar compounds, this compound stands out due to its unique structural features and versatile applications. Similar compounds include other nucleoside analogs and amino acid derivatives. The differences in their structures and properties highlight the uniqueness of this compound and its potential for various scientific and industrial applications.

Properties

Molecular Formula

C25H42N9O18P2+

Molecular Weight

818.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H13N4O8P.C9H14N3O8P.C6H14N2O2/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;7-4-2-1-3-5(8)6(9)10/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);2,4,6-8,13-14H,1,3H2,(H3-,10,11,15,16,17,18);5H,1-4,7-8H2,(H,9,10)/p+1/t4-,6-,7-,10-;4-,6-,7-,8-;5-/m110/s1

InChI Key

FJDUGHNRLCNUPP-WFKCAIJGSA-O

Isomeric SMILES

C1C=[N+](C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

C1C=[N+](C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

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